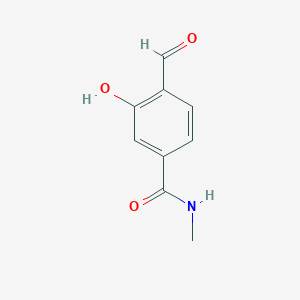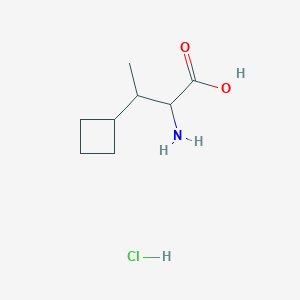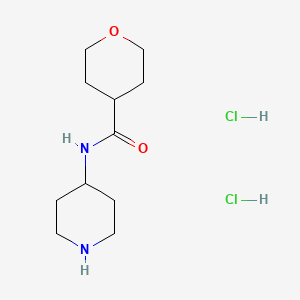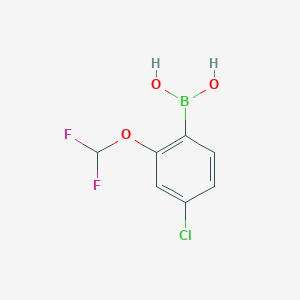
(1-ethyl-1H-pyrrol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the palladium-catalyzed borylation of 2-bromo-1-ethylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acids or hydrogenation conditions.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., propionic acid) or hydrogenation catalysts (e.g., Pd/C).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding pyrrole derivative without the boronic acid group.
Oxidation: Alcohols or ketones.
Applications De Recherche Scientifique
(1-ethyl-1H-pyrrol-2-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(1-phenyl-1H-pyrrol-2-yl)boronic acid: Contains a phenyl group, leading to different reactivity and applications.
(1-tert-butyl-1H-pyrrol-2-yl)boronic acid: Features a bulky tert-butyl group, affecting its steric properties.
Uniqueness
(1-ethyl-1H-pyrrol-2-yl)boronic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in chemical and biological systems. This compound’s balance of steric and electronic properties makes it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C6H10BNO2 |
|---|---|
Poids moléculaire |
138.96 g/mol |
Nom IUPAC |
(1-ethylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5,9-10H,2H2,1H3 |
Clé InChI |
MZFCHAWSIAHPME-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN1CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)
![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)



amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
